Ethyl 5-benzyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylate
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Overview
Description
Ethyl 5-benzyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylate is a useful research compound. Its molecular formula is C16H21NO2S and its molecular weight is 291.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Electropolymerization
Research has been conducted on the synthesis and electropolymerization of related compounds, showing that they can be efficiently prepared and are capable of forming stable polymer films through electropolymerization. This has implications for materials science and engineering, particularly in the development of conductive polymers and coatings (Lengkeek, Harrowfield, & Koutsantonis, 2010).
Organic Phosphine Catalysis
In the context of organic synthesis, compounds related to Ethyl 5-benzyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylate have been used in phosphine-catalyzed annulation reactions. This method provides a route to highly functionalized tetrahydropyridines, showcasing the compound's utility in creating complex organic molecules (Zhu, Lan, & Kwon, 2003).
Insecticidal Applications
Certain derivatives of this compound have been studied for their insecticidal effects against major stored product insect species. These findings are particularly relevant for agricultural sciences and pest management, indicating the potential of such compounds in crop protection (Boukouvala et al., 2016).
Organic Solar Cells
The development of organic solar cells (OSCs) is another area where related compounds have shown utility. New polymers incorporating such molecular structures have been synthesized, displaying potential for visible and near-infrared-absorbing OSCs. This research contributes to the advancement of renewable energy technologies and materials science (Tamilavan et al., 2019).
Antimicrobial and Anti-Proliferative Agents
Synthetic efforts have also focused on creating derivatives with potential antimicrobial and anti-proliferative activities. These studies are crucial for pharmaceutical research and development, offering insights into the design of new therapeutic agents (Saleh et al., 2014).
Future Directions
Pyrrole-containing compounds are considered as a potential source of biologically active compounds that possess a diverse nature of activities . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .
Mechanism of Action
Target of Action
This compound is a derivative of indole , a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, playing a crucial role in cell biology .
Mode of Action
Indole derivatives, to which this compound is related, are known to interact with their targets, leading to various biological changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Related indole derivatives have been shown to have various biologically vital properties .
Properties
IUPAC Name |
ethyl 5-benzyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c1-2-19-15(18)16-11-17(9-14(16)10-20-12-16)8-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHGGPHHWCIZMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CN(CC1CSC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.